molecular formula C8H11N3O B1338770 4-(Pyrimidin-2-yl)morpholine CAS No. 57356-66-8

4-(Pyrimidin-2-yl)morpholine

Cat. No.: B1338770
CAS No.: 57356-66-8
M. Wt: 165.19 g/mol
InChI Key: DUIMWXDLDBNUFD-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring bonded to a pyrimidine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The pyrimidine ring is a crucial component of DNA and RNA, making it an essential structure in biological systems .

Mechanism of Action

Target of Action

The primary target of 4-(Pyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is an integral component of the cytoskeleton and plays crucial roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .

Mode of Action

This compound interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP . This binding induces conformational changes that suggest the free or plus end β-tubulin is targeted by this compound series .

Biochemical Pathways

The binding of this compound to tubulin disrupts the dynamics of microtubules . This disruption affects various cellular processes regulated by microtubules, leading to changes in cellular signaling, motility, cell shape maintenance, secretion, intercellular transport, and spindle formation during mitosis .

Pharmacokinetics

Pre-clinical studies have characterized a lead compound selection with excellent stability in human hepatocytes, and human, mouse, and rat microsomes . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The binding of this compound to tubulin leads to potent inhibition of cellular microtubule polymerization, with EC50 values of 20-90 nM . This results in the phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Moreover, 4-(Pyrimidin-2-yl)morpholines were shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficient mitotic arrest and cell death in colchicine-resistant cells .

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-2-yl)morpholine plays a crucial role in biochemical reactions, particularly in the context of microtubule dynamics. It has been shown to interact with tubulin, a protein that is a key component of microtubules. The compound binds to the colchicine-binding site of tubulin, which is located between the α and β subunits of the αβ-tubulin dimer . This binding interaction disrupts microtubule polymerization, leading to the inhibition of cellular microtubule dynamics. The relevant inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By targeting microtubule polymerization, it induces cell cycle arrest in the G2/M phase and promotes cell death across multiple cell lines . This compound has been shown to cause phosphorylation of Histone3, nuclear DNA condensation, and mitotic arrest. Additionally, this compound is effective in colchicine-resistant cells, as it is a poor substrate for P-glycoprotein (P-gp) multi-drug resistance pumps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions . Another approach involves the condensation of pyrimidine-2-carbaldehyde with morpholine in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of 4-(Pyrimidin-2-yl)morpholine

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. The following methods are commonly employed:

  • Alkylation and Acylation : The nitrogen atom in the morpholine ring can undergo nucleophilic substitution reactions, allowing for the introduction of alkyl or acyl groups .
  • Oxidation and Reduction : The compound can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, depending on the desired functional groups .
  • Cross-Coupling Reactions : this compound can serve as a precursor in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the introduction of various substituents .

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity. For example, studies have demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. One derivative showed potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating selective action against cancer cell lines .

Anti-inflammatory Effects

Compounds derived from this compound have also been investigated for their anti-inflammatory properties. In vitro studies revealed that certain derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS), indicating their potential as therapeutic agents for inflammation-related disorders .

Neuroprotective Applications

Emerging research suggests that derivatives of this compound may possess neuroprotective effects. These compounds have been evaluated for their ability to modulate neuroinflammation and protect neuronal cells from apoptosis, potentially providing new avenues for treating neurodegenerative diseases.

Case Study 1: CDK Inhibition in Cancer Treatment

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized based on the structure of this compound. These compounds exhibited potent inhibition of CDK2, leading to significant antiproliferative effects on various cancer cell lines. Mechanistic studies indicated that these compounds induced cell cycle arrest and apoptosis in ovarian cancer cells, showcasing their potential as targeted cancer therapies .

Case Study 2: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory activity of morpholine derivatives, compounds derived from this compound were found to effectively inhibit the production of pro-inflammatory cytokines. The results highlighted their potential use in developing novel treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis Table

The following table summarizes key features and biological activities of selected compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundMorpholine ring with pyrimidineCDK inhibition, anti-inflammatoryPotential neuroprotective effects
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesPyrazole substitutionsPotent CDK2 inhibitorsHigh selectivity against cancer cells
Morpholine derivativesVarious substitutionsAnti-inflammatoryReduced iNOS and COX-2 expression

Comparison with Similar Compounds

Uniqueness: 4-(Pyrimidin-2-yl)morpholine is unique due to its balanced hydrophilic and lipophilic properties, making it an excellent candidate for drug development. Its ability to form stable hydrogen bonds and π-π interactions enhances its binding affinity to biological targets, distinguishing it from other similar compounds .

Biological Activity

4-(Pyrimidin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves its interaction with tubulin, specifically binding to the colchicine-binding site . This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. Consequently, this results in mitotic arrest and cell death across various cell lines, particularly in cancerous cells.

Biochemical Pathways

  • Target : Colchicine-binding site of tubulin.
  • Effect : Inhibition of microtubule polymerization.
  • Result : Induction of cell cycle arrest in the G2/M phase and subsequent cell death.

Pharmacokinetics

This compound has a molecular weight of approximately 209.204 g/mol, suggesting reasonable bioavailability. Its carboxylic acid group enhances its interaction with biological macromolecules, making it a potential candidate for therapeutic applications.

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Anticancer Activity : Demonstrated significant cytotoxicity against multiple cancer cell lines by disrupting microtubule dynamics.
  • Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS) .
  • Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study reported that this compound derivatives exhibited potent anticancer activity, with IC50 values indicating effective inhibition against various cancer cell lines such as MCF-7 and A549 .
  • Anti-inflammatory Activity :
    • Research highlighted that specific derivatives significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, suggesting potential use in treating inflammatory disorders .
  • Pharmacological Applications :
    • The compound has been explored as a lead for drug development targeting specific enzymes or receptors involved in cancer and resistant infections. Its structural features allow effective interaction with enzyme active sites, enhancing its therapeutic potential .

Data Summary Table

Activity Type Cell Line/Model Effect Observed Reference
AnticancerMCF-7Significant cytotoxicity (IC50 values)
Anti-inflammatoryRAW 264.7 macrophagesReduced iNOS and COX-2 expression
Enzyme InhibitionVarious enzyme assaysEffective inhibition observed

Properties

IUPAC Name

4-pyrimidin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIMWXDLDBNUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310192
Record name 4-(2-Pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-66-8
Record name 4-(2-Pyrimidinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57356-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(pyrimidin-2-yl)morpholine exert its anti-cancer effects?

A1: 4-(pyrimidin-2-yl)morpholines are a novel class of microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin. [] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division. By binding to tubulin, these compounds disrupt microtubule polymerization, ultimately leading to mitotic arrest and cell death. [] This mechanism has been shown to be effective across multiple cancer cell lines. []

Q2: What makes this class of compounds particularly interesting in the context of drug resistance?

A2: One key finding is that 4-(pyrimidin-2-yl)morpholines are poor substrates for P-glycoprotein (P-gp) multi-drug resistance pumps. [] This is significant because P-gp overexpression is a common mechanism of drug resistance in cancer cells, leading to the efflux of chemotherapeutic agents and reduced efficacy. The ability of 4-(pyrimidin-2-yl)morpholines to circumvent this resistance mechanism makes them promising candidates for further development, particularly against colchicine-resistant cancers. []

Q3: What structural insights have been gained about the interaction between 4-(pyrimidin-2-yl)morpholines and tubulin?

A3: Co-crystal structures of tubulin bound to these compounds reveal that they target the colchicine-binding pocket located between the α and β subunits of the αβ-tubulin dimer. [] The morpholine oxygen interacts with the β-tubulin bound GTP via two water molecules. Specific amino acid residues involved in binding include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin. [] Interestingly, the conformational changes induced by binding suggest that these compounds preferentially target free or plus end β-tubulin, offering potential for targeted disruption of microtubule dynamics. []

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